molecular formula C9H6Cl4O2 B6325517 Ethyl 2,3,4,5-tetrachlorobenzoate CAS No. 119321-79-8

Ethyl 2,3,4,5-tetrachlorobenzoate

Cat. No.: B6325517
CAS No.: 119321-79-8
M. Wt: 287.9 g/mol
InChI Key: CYCSEUOBCDMNHA-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrachlorobenzoate is an organic compound characterized by the presence of four chlorine atoms attached to a benzene ring, with an ethyl ester functional group

Properties

IUPAC Name

ethyl 2,3,4,5-tetrachlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSEUOBCDMNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,4,5-tetrachlorobenzoate typically involves the esterification of 2,3,4,5-tetrachlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,4,5-tetrachlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated benzoates or even completely dechlorinated products.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives, such as carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Hydroxylated benzoates.

    Reduction: Partially or fully dechlorinated benzoates.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2,3,4,5-tetrachlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2,3,4,5-tetrafluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.

    Ethyl 2,3,4,5-tetrachlorobenzamide: Similar structure but with an amide group instead of an ester.

    Ethyl 2,3,4,5-tetrachlorophthalate: Similar structure but with a phthalate group.

Uniqueness: Ethyl 2,3,4,5-tetrachlorobenzoate is unique due to the specific arrangement of chlorine atoms and the ethyl ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Biological Activity

Ethyl 2,3,4,5-tetrachlorobenzoate is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental impacts. This article explores its biological activity through various studies and findings.

This compound is a derivative of benzoic acid with four chlorine substituents at positions 2, 3, 4, and 5. Its chemical structure is represented as follows:

  • Molecular Formula : C9H6Cl4O2
  • Molecular Weight : 292.0 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Limited solubility in water; more soluble in organic solvents.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity towards various organisms. Notably:

  • Aquatic Toxicity : Studies have shown that this compound can be harmful to aquatic life. For instance, exposure to sublethal concentrations resulted in altered oxygen consumption rates in juvenile rainbow trout (Oncorhynchus mykiss), indicating potential respiratory distress and metabolic disruption .
  • Bacterial Degradation : Certain bacteria have shown the ability to degrade chlorinated benzenes, including this compound. The degradation pathway involves dioxygenases that cleave the aromatic ring structure, leading to less toxic metabolites .

Case Studies

  • Environmental Impact Assessment :
    • A study conducted in contaminated sites revealed that this compound was detected in biosolids from wastewater treatment plants. The compound's persistence in the environment raises concerns regarding its bioaccumulation and long-term ecological effects .
  • Microbial Bioremediation :
    • A mixed culture of bacteria isolated from contaminated soil demonstrated an ability to utilize this compound as a carbon source. This bioremediation potential highlights the role of microbial communities in mitigating the effects of chlorinated compounds in polluted environments .

Table of Biological Effects

OrganismEffectConcentration (mg/L)Reference
Rainbow TroutAltered oxygen consumptionSublethal levels
Escherichia coliEnhanced degradation ratesVaries
Mixed bacterial cultureUtilization as carbon source10 - 100

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Chlorinated compounds can inhibit key enzymes involved in metabolic pathways in various organisms.
  • Cell Membrane Disruption : The lipophilic nature of chlorinated benzenes may lead to membrane integrity loss in microbial cells.

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